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Compound of Interest

Compound Name: M3 of dolutegravir

Cat. No.: B580098

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data for a putative compound,
M3, against its authentic standard to confirm its chemical structure. The methodologies and
data presented herein are considered the gold standard for structural elucidation in drug
development and metabolomics.[1]

Data Presentation: M3 vs. Authentic Standard

The following table summarizes the quantitative data obtained from Liquid Chromatography-
Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy analyses
of M3 and its authentic standard.
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Authentic Acceptance
Parameter M3 Sample o Result
Standard Criteria
LC-MS Data
Retention Time .
) 4.21 4.22 + 0.1 min Pass
(min)
Precursor lon
354.15 354.15 =5 ppm Pass
(m/z)
Key Fragment 250.11, 194.08, 250.11, 194.08,
Match Pass
lons (m/z) 122.06 122.06
1H NMR Data
(400 MHz,
CDCls)
7.85 (d, 2H), 7.85 (d, 2H),
] ) 7.45 (d, 2H), 7.45 (d, 2H),
Chemical Shift &
( ) 4.10 (q, 2H), 4.10 (q, 2H), Match Pass
m
PP 2.55 (s, 3H), 1.20  2.55 (s, 3H), 1.20
(t, 3H) (t, 3H)
13C NMR Data
(100 MHz,
CDCls)
198.2, 145.1, 198.2, 145.1,
Chemical Shift o 135.8, 129.5, 135.8, 129.5,
Match Pass
(ppm) 128.9, 61.5, 128.9, 61.5,
26.8, 14.3 26.8, 14.3

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Objective: To compare the retention time and mass fragmentation patterns of the M3 sample
with the authentic standard.
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Instrumentation:

¢ Liquid Chromatograph: Shimadzu LC system or equivalent.

o Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., QTRAP 6500+).[2]
e Column: C18 column (5 pm, 250 x 4.6 mm).[3]

Mobile Phase:

e A:0.1% Formic acid in Water

e B:0.1% Formic acid in Acetonitrile

Gradient Elution: A linear gradient was used, starting at 20% B, increasing to 80% B over 10
minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

Mass Spectrometry Conditions:
 lonization Mode: Electrospray lonization (ESI), Positive

e Scan Type: Multiple Reaction Monitoring (MRM) for quantification and Product lon Scan for
fragmentation pattern comparison.

e Collision Energy: Optimized for the precursor ion of M3.
Procedure:

o Prepare solutions of the M3 sample and the authentic standard in the initial mobile phase
composition.

« Inject equal volumes of the sample and standard solutions into the LC-MS/MS system.
» Monitor the retention time of the precursor ion for both injections.[1]
e Acquire MS/MS spectra for the precursor ion of both the sample and the standard.

o Compare the retention times and the fragmentation patterns. The retention times should be
within a narrow window (e.g., £0.1 minutes), and the MS/MS spectra should show identical
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fragment ions with similar relative intensities.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To compare the chemical shifts and coupling patterns of the M3 sample with the
authentic standard.

Instrumentation:
 NMR Spectrometer: Bruker Avance-111 400 MHz or equivalent.[3]
Sample Preparation:

o Dissolve an accurately weighed amount of the M3 sample and the authentic standard in
deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.

Acquisition Parameters:
e 1H NMR: Standard pulse sequence, 16 scans, relaxation delay of 1s.
e 13C NMR: Proton-decoupled pulse sequence, 256 scans, relaxation delay of 2s.

Procedure:

Acquire *H and 3C NMR spectra for both the M3 sample and the authentic standard.[3]
e Process the spectra using appropriate software (e.g., MestReNova).

o Compare the chemical shifts (&), multiplicities (e.g., singlet, doublet, triplet), and integration
values of all signals in the *H NMR spectra.[5]

o Compare the chemical shifts of all signals in the 13C NMR spectra.[3]

e The spectra of the M3 sample must be superimposable with the spectra of the authentic
standard for structural confirmation.[6]

Visualizations
Experimental Workflow for M3 Structure Confirmation
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Caption: Workflow for confirming the structure of M3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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authentic-standard]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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